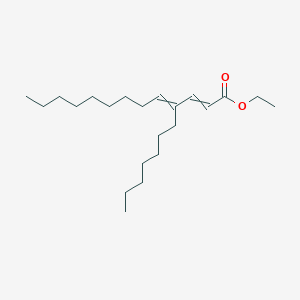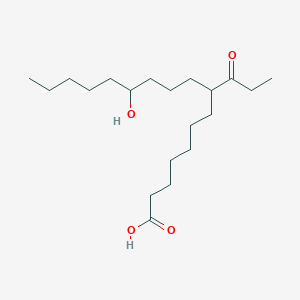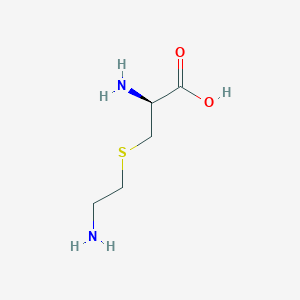
S-(2-Aminoethyl)-D-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Aminoethyl)-D-cysteine: is an analog of the amino acid cysteine, where the sulfur atom is bonded to an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-(2-Aminoethyl)-D-cysteine can be synthesized through the reaction of cysteine with 2-bromoethylamine. This reaction typically involves the use of a base to deprotonate the cysteine, allowing it to react with the 2-bromoethylamine to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, pH, and reactant concentrations, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-Aminoethyl)-D-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: S-(2-Aminoethyl)-D-cysteine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein structures. It can act as a substrate or inhibitor for various enzymes, providing insights into their function and regulation .
Medicine: The compound has potential therapeutic applications due to its structural similarity to cysteine. It may be used in the development of drugs targeting specific enzymes or pathways involved in diseases .
Industry: this compound is used in the production of polymers and other materials where its unique chemical properties can be exploited to achieve desired characteristics .
Mécanisme D'action
The mechanism by which S-(2-Aminoethyl)-D-cysteine exerts its effects involves its interaction with various molecular targets, including enzymes and receptors. The amino and thiol groups can form covalent bonds with active site residues, modulating the activity of the target proteins . This interaction can lead to inhibition or activation of enzymatic activity, depending on the specific context.
Comparaison Avec Des Composés Similaires
Cysteamine: Another cysteine analog with a similar structure but different functional groups.
S-(2-Aminoethyl)thiophosphoric acid: A compound with similar amino and thiol functionalities but different overall structure.
Uniqueness: S-(2-Aminoethyl)-D-cysteine is unique due to its specific combination of amino and thiol groups attached to an ethyl chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets in ways that other similar compounds may not .
Propriétés
Numéro CAS |
53526-71-9 |
|---|---|
Formule moléculaire |
C5H12N2O2S |
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1 |
Clé InChI |
GHSJKUNUIHUPDF-SCSAIBSYSA-N |
SMILES isomérique |
C(CSC[C@H](C(=O)O)N)N |
SMILES canonique |
C(CSCC(C(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




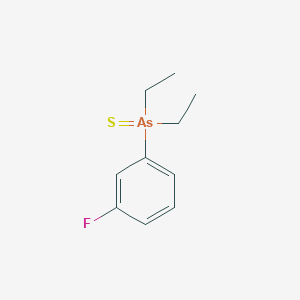
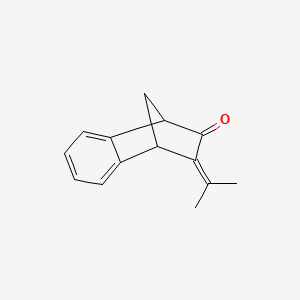
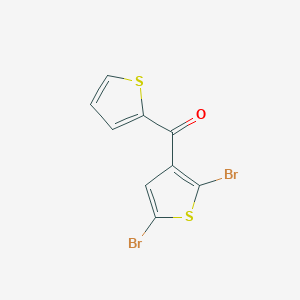
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
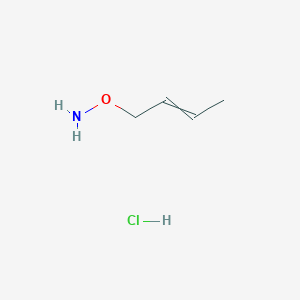
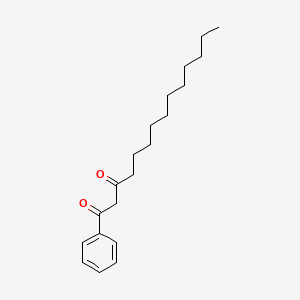

![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
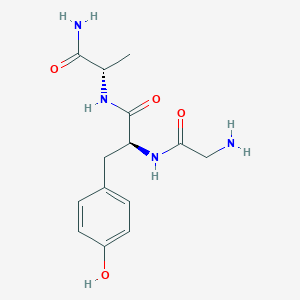
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
